3,3,5,7-Tetramethyl-1-indanone
Overview
Description
3,3,5,7-Tetramethyl-1-indanone is an organic compound with the molecular formula C13H16O It is a derivative of 1-indanone, characterized by the presence of four methyl groups at the 3, 3, 5, and 7 positions on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,7-Tetramethyl-1-indanone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of 3,3,5,7-tetramethylindan with an appropriate acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to optimize reaction efficiency and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,3,5,7-Tetramethyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,3,5,7-Tetramethyl-1-indanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 3,3,5,7-Tetramethyl-1-indanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,3,4,5-Tetramethyl-1-indanone: Similar in structure but with different methyl group positions, leading to variations in chemical reactivity and applications.
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: An organosilicon compound with a different core structure but similar methyl group arrangement.
Uniqueness: 3,3,5,7-Tetramethyl-1-indanone is unique due to its specific methyl group arrangement, which imparts distinct chemical properties and reactivity compared to other indanone derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3,3,5,7-tetramethyl-2H-inden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-8-5-9(2)12-10(6-8)13(3,4)7-11(12)14/h5-6H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBDZJRXIGPVIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)CC(C2=C1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344811 | |
Record name | 3,3,5,7-Tetramethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54789-23-0 | |
Record name | 3,3,5,7-Tetramethyl-1-indanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054789230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,5,7-Tetramethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,5,7-TETRAMETHYL-1-INDANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNM5G3HW3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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